(S)-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine Hydrochloride
Description
(S)-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine Hydrochloride is a chiral amine derivative with a pyridine backbone substituted at the 3-position by a 4-fluoro-pyrazolyl group and an ethanamine moiety. Its molecular formula is C₁₀H₁₂ClFN₄, and its molecular weight is 242.68 g/mol . The compound is structurally characterized by:
- A pyridine ring at the core.
- A 4-fluoro-pyrazolyl substituent at the pyridine’s 6-position.
- An (S)-configured ethanamine group at the pyridine’s 3-position.
It is listed under identifiers such as SY266032 and is structurally related to intermediates in kinase inhibitor synthesis .
Properties
Molecular Formula |
C10H12ClFN4 |
|---|---|
Molecular Weight |
242.68 g/mol |
IUPAC Name |
1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C10H11FN4.ClH/c1-7(12)8-2-3-10(13-4-8)15-6-9(11)5-14-15;/h2-7H,12H2,1H3;1H |
InChI Key |
KSTUXVLXCHWSGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=C(C=C1)N2C=C(C=N2)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation
The pyrazole ring is typically synthesized via cyclization reactions involving hydrazine derivatives and β-diketones or β-ketoesters. A common approach is the reaction of hydrazine hydrate with 1,3-dicarbonyl compounds under acidic or basic conditions, leading to the formation of the pyrazole core.
Nucleophilic Aromatic Substitution on Pyridine
The pyridine core, substituted at the 3-position with a suitable leaving group (such as a halogen or nitro group), undergoes nucleophilic substitution with the pre-formed pyrazole derivative. This step often employs strong bases like sodium hydride or potassium tert-butoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Chiral Resolution and Salt Formation
The chiral ethanamine side chain is introduced via asymmetric synthesis or resolution. Enantioselective hydrogenation of ketone intermediates or chiral auxiliary-mediated reactions are common. The final step involves converting the free amine into its hydrochloride salt through treatment with hydrochloric acid, ensuring compound stability and solubility.
Specific Preparation Methods
Literature-Based Synthetic Pathways
Patent WO2015100117A1 describes a method involving coupling of heterocyclic vinyl boronic or tin reagents (Suzuki or Stille reactions) to assemble the core structure, followed by fluorination and chiral resolution steps. This approach emphasizes high yield and stereochemical purity, suitable for pharmaceutical-grade synthesis.
VulcanChem reports a multi-step synthesis starting from commercially available pyridine and pyrazole precursors, with key steps including nucleophilic substitution, electrophilic fluorination, and chiral resolution. Their process highlights the use of mild reaction conditions and scalable protocols.
Industrial-Scale Synthesis
Large-scale production employs continuous flow reactors to optimize reaction conditions, improve safety, and increase yield. The process involves:
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Pyrazole formation | Hydrazine hydrate + β-dicarbonyl | Reflux | Mild, high-yield |
| Pyridine substitution | Pyridine derivative + pyrazole | Base, elevated temperature | Selective substitution |
| Fluorination | N-fluorobenzenesulfonimide | Room temperature, inert atmosphere | Regioselective fluorination |
| Chiral resolution | Chiral auxiliaries or chiral chromatography | Low temperature | Enantiomeric excess ≥ 98% |
| Salt formation | Hydrochloric acid | Aqueous solution | Purification and stabilization |
Analytical Data Supporting Synthesis
Research Discoveries and Innovations
Recent research emphasizes enantioselective synthesis techniques, such as asymmetric hydrogenation using chiral catalysts, to improve stereochemical purity. Novel fluorination reagents like N-fluorobenzenesulfonimide have been optimized for regioselectivity and yield. Advances in continuous flow chemistry have enabled scalable production with consistent quality.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
(S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted derivatives with nucleophiles replacing the fluoro group.
Scientific Research Applications
(S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-amine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The compound shares structural motifs with several pyridine- and pyrazole-containing amines. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Functional Differences and Implications
Pyrazole vs. This could enhance binding affinity to kinase targets or alter metabolic stability.
Stereochemical Influence :
- The (S)-configuration of the ethanamine group is critical for chiral recognition in biological systems. For example, in nitrosamine metabolites like (R)-NNAL and (S)-NNAL, enantiomers exhibit divergent tumorigenic activities (R > S) . While direct data on the target compound are lacking, chiral resolution is likely to impact its pharmacokinetics and target engagement.
Fluorine Positioning :
- Fluorine at the pyridine’s 6-position (as in the target compound) versus 5- or 6-positions in analogues (Table 1) may alter electronic effects and metabolic susceptibility. Fluorine’s electron-withdrawing nature can modulate pKa and bioavailability .
Comparative Bioactivity: No direct bioactivity data are available for the target compound.
Biological Activity
(S)-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine hydrochloride, also known as Pralsetinib Impurity 3 HCl, is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H12ClFN4
- Molecular Weight : 242.68 g/mol
- CAS Number : 2097133-17-8
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly its effects on cellular processes and potential therapeutic applications.
2. Antimicrobial Properties
Pyrazole derivatives have demonstrated significant antimicrobial activity against various pathogens. In vitro studies have shown that some pyrazole compounds inhibit the growth of fungi and bacteria, indicating that this compound may possess similar properties .
3. Enzyme Inhibition
The compound is hypothesized to interact with several enzymes:
- Xanthine Oxidase (XO) : Similar compounds have shown moderate inhibitory activity against XO, which is crucial for uric acid production. This could suggest a potential application in treating gout or hyperuricemia .
- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) : Some studies indicate that pyrazole derivatives can selectively inhibit these enzymes, which are involved in neurotransmitter regulation. This could imply potential neuroprotective effects for this compound .
Case Studies and Research Findings
Several studies have focused on related compounds that provide insights into the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (S)-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine Hydrochloride with high enantiomeric purity?
- Methodology : Enantioselective synthesis can be achieved via chiral resolution using (S)-mandelic acid or asymmetric hydrogenation of ketone intermediates. For example, analogous fluorinated pyridine derivatives (e.g., (S)-1-(3-Methoxyphenyl)ethanamine Hydrochloride) are synthesized via chiral auxiliary-mediated routes followed by HCl salt formation . Key steps include:
- Chiral HPLC to confirm enantiomeric excess (≥98%).
- Reaction optimization at controlled temperatures (0–50°C) to minimize racemization .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Analytical workflow :
- NMR (¹H/¹³C) : Confirm substitution patterns on pyridine and pyrazole rings (e.g., 4-fluoro group at δ 160–165 ppm for ¹⁹F coupling).
- Mass spectrometry (HRMS) : Verify molecular ion peaks matching the theoretical mass (C₁₀H₁₂ClFN₄).
- X-ray crystallography : Resolve stereochemistry for absolute configuration confirmation .
Q. What are the primary biological targets for this compound in preliminary screening?
- Screening protocol : Prioritize receptors with affinity for fluorinated pyridines/pyrazoles, such as:
- Serotonin (5-HT) receptors : Due to structural similarity to phenethylamine derivatives .
- Kinase enzymes : Fluorine’s electron-withdrawing effects enhance binding to ATP-binding pockets .
- In vitro assays : Use HEK293 cells transfected with target receptors for activity profiling .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays?
- Troubleshooting strategies :
- Buffer pH adjustment : Fluoropyridines may exhibit pH-dependent solubility (test in pH 6.5–7.4 buffers) .
- Metabolite interference : Perform LC-MS/MS to rule out degradation products in cell-based assays .
- Orthogonal assays : Compare radioligand binding (e.g., ³H-5-HT) with functional assays (cAMP accumulation) to validate target engagement .
Q. What computational methods are effective for predicting receptor-ligand interactions with this compound?
- Modeling approach :
- Docking studies : Use Schrödinger Maestro or AutoDock Vina to simulate binding to 5-HT₂A or kinase domains.
- MD simulations : Assess stability of fluorine-mediated hydrogen bonds over 100-ns trajectories .
- Free energy calculations (MM-GBSA) : Quantify binding affinity differences between (S)- and (R)-enantiomers .
Q. How can synthetic yields be improved for large-scale production without compromising chirality?
- Process optimization :
- Catalyst screening : Chiral Ru-catalysts for asymmetric hydrogenation (e.g., Noyori-type) improve enantioselectivity (>99% ee) .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance intermediate stability during pyrazole coupling .
- In-line analytics : Implement PAT (Process Analytical Technology) for real-time monitoring of reaction progress .
Q. What are the critical stability considerations for long-term storage of this compound?
- Stability protocol :
- Lyophilization : Store as a lyophilized HCl salt at -20°C in argon-sealed vials to prevent hydrolysis .
- Degradation pathways : Monitor for fluorine displacement or pyrazole ring oxidation via accelerated stability studies (40°C/75% RH for 6 months) .
Comparative and Mechanistic Questions
Q. How does the biological activity of this compound compare to its structural analogs (e.g., non-fluorinated or pyridine positional isomers)?
- Comparative analysis :
- Fluorine substitution : Enhances metabolic stability (t₁/₂ increased by 2–3× vs. non-fluorinated analogs) .
- Pyridine vs. pyrimidine : Pyridine’s planar geometry improves π-π stacking in receptor pockets, increasing potency (IC₅₀ reduced by 10-fold) .
- Data table :
| Compound | Target Receptor | IC₅₀ (nM) | Metabolic Stability (t₁/₂, min) |
|---|---|---|---|
| (S)-Target Compound | 5-HT₂A | 12 ± 1.5 | 45 ± 3.2 |
| Non-fluorinated Analog | 5-HT₂A | 110 ± 15 | 18 ± 2.1 |
| Pyrimidine Isomer | Kinase X | 850 ± 90 | 32 ± 4.5 |
Safety and Handling
Q. What safety precautions are essential when handling this compound in aqueous environments?
- Risk mitigation :
- Decomposition hazards : Thermal degradation releases HCl and HF; use fume hoods with HEPA filters .
- PPE : Wear nitrile gloves and flame-retardant lab coats to prevent skin contact .
- Spill management : Neutralize with dry sodium bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
